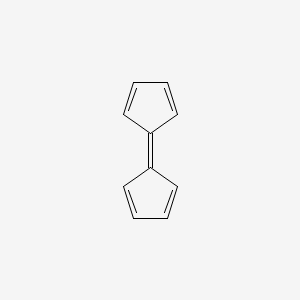

Fulvalene

Description

Structure

3D Structure

Properties

CAS No. |

91-12-3 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-cyclopenta-2,4-dien-1-ylidenecyclopenta-1,3-diene |

InChI |

InChI=1S/C10H8/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H |

InChI Key |

XEOSBIMHSUFHQH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CC=C2)C=C1 |

Canonical SMILES |

C1=CC(=C2C=CC=C2)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Properties of Fulvalene Compounds

Fulvalenes are a class of hydrocarbons possessing a unique cross-conjugated system formed by two rings joined by a common exocyclic double bond. The parent member, pentathis compound (often simply called this compound), with the molecular formula C₁₀H₈, has been a subject of significant theoretical and synthetic interest as a simple non-benzenoid conjugated hydrocarbon.[1] This guide provides a comprehensive overview of the core properties of this compound compounds, focusing on their structure, stability, reactivity, and spectroscopic characteristics, with particular attention to the well-studied derivative tetrathiathis compound (TTF).

Molecular Structure and Physical Properties

This compound consists of two five-membered rings linked by a fifth double bond, resulting in a planar structure with D₂h symmetry.[2] The parent compound is a highly unstable, red-orange oil that readily dimerizes at temperatures above -50 °C.[2] This inherent instability is a defining characteristic of the parent system. However, stability can be significantly enhanced through substitution or annulation. For instance, perchlorothis compound (C₁₀Cl₈) is a stable crystalline solid, and tetrathiathis compound (TTF), where four CH groups are replaced by sulfur atoms, is a stable, well-characterized compound crucial to the field of molecular electronics.[3]

The unique structure of some this compound derivatives allows for significant dipolar character. In sesquithis compound, for example, a dipolar resonance form, which can be conceptualized as a stable tropylium cation joined to a cyclopentadienyl anion, contributes approximately 23% to its ground state structure.[4]

Data Presentation: Physical Properties of Pentathis compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈ | [2] |

| Molar Mass | 128.174 g·mol⁻¹ | [2] |

| Appearance | Unstable red-orange oil | [2] |

| Density | 1.129 g/mL | [2] |

| Symmetry | D₂h | [2] |

| Stability | Dimerizes via Diels-Alder reaction above -50 °C (223 K) | [2] |

Synthesis and Reactivity

The first successful synthesis of this compound was reported in 1958 by E. A. Matzner under the direction of William von Eggers Doering.[2] An earlier attempt by Pauson and Kealy in 1951 inadvertently led to the discovery of ferrocene, highlighting the close chemical relationship between this compound dianions and cyclopentadienyl ligands in organometallic chemistry.[2][4]

Core Reactivity:

-

Dimerization: The high reactivity of this compound is exemplified by its rapid dimerization via a [4+2] Diels-Alder cycloaddition at temperatures above -50 °C.[2]

-

Ligand Formation: Fulvalenes can form stable organometallic complexes, formally acting as derivatives of the C₁₀H₈²⁻ dianion.[3][4] These complexes are known for many early transition metals.

Figure 1. General workflow for the Doering synthesis of pentathis compound.

Spectroscopic and Electrochemical Properties

Characterization of fulvalenes relies on standard spectroscopic techniques, though the instability of the parent compound requires analysis at low temperatures.

NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the vinylic region (approx. 5.5-7.0 ppm) characteristic of protons on sp² hybridized carbons.[5] Due to the molecule's high symmetry, a relatively simple spectrum is anticipated.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions in the conjugated π-system. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation; more extended or stabilized systems absorb at longer wavelengths.[6][7] For example, TTF derivatives exhibit strong absorption bands that shift upon oxidation, a property utilized in electrochromic studies.[8]

Electrochemistry

The electrochemical properties of fulvalenes are most prominently represented by tetrathiathis compound (TTF) and its derivatives. TTF is a strong electron donor that undergoes two stable, reversible one-electron oxidations to form the radical cation (TTF•⁺) and the dication (TTF²⁺).[9] This property is fundamental to its use in charge-transfer salts and molecular conductors.[10] These redox events are readily studied by cyclic voltammetry.

Figure 2. Reversible two-step oxidation of Tetrathiathis compound (TTF).

Data Presentation: Electrochemical Properties of Tetrathiathis compound (TTF)

| Redox Couple | Potential (V vs. Ag/AgCl) | Solvent / Electrolyte | Reference(s) |

| TTF⁰ / TTF•⁺ (E₁) | +0.30 to +0.40 | Acetonitrile / TBAPF₆ | [8] |

| TTF•⁺ / TTF²⁺ (E₂) | +0.65 to +0.75 | Acetonitrile / TBAPF₆ | [8] |

Note: Potentials can vary depending on the specific derivative, solvent, and reference electrode used.[11][12]

Role in Drug Development and Materials Science

It is critical to distinguish fulvalenes from fullerenes . Fullerenes (e.g., C₆₀) are cage-like carbon allotropes that have been extensively investigated for applications in drug delivery and medicinal chemistry due to their unique three-dimensional structure and ability to be functionalized.[1]

Currently, this compound compounds are not prominent in drug development or as therapeutic agents. Their inherent instability, planarity, and reactivity profile make them less suitable for biological applications compared to the robust, cage-like fullerenes. The primary application of this compound derivatives, particularly TTF, lies in the field of materials science , where their redox properties are exploited in the design of organic conductors, molecular switches, and electrochromic materials.[10]

Experimental Protocols

Representative Synthesis of Pentathis compound (Doering Method)

This protocol is a representative summary based on literature descriptions and should be performed with rigorous attention to safety and inert atmosphere techniques due to the instability of the intermediates and product.[2]

-

Preparation of Dihydrothis compound: A solution of cyclopentadienyl anion (e.g., sodium cyclopentadienide) in an anhydrous aprotic solvent (e.g., THF) is cooled in an ice-salt bath. A solution of iodine (I₂) in the same solvent is added dropwise to induce oxidative coupling. The reaction mixture is stirred for several hours and then subjected to an aqueous workup to isolate the crude dihydrothis compound.

-

Deprotonation: The isolated dihydrothis compound is dissolved in an anhydrous solvent under an inert atmosphere (Argon or Nitrogen). The solution is cooled to a low temperature (e.g., -78 °C), and two equivalents of a strong base, such as n-butyllithium in hexanes, are added slowly to generate the dilithio-dihydrothis compound derivative.

-

Oxidation to this compound: Dry oxygen (O₂) is bubbled through the cold solution of the dilithio derivative. The oxidation is typically rapid and accompanied by a distinct color change to deep red-orange, indicating the formation of this compound.

-

Isolation and Storage: The product is isolated under inert, low-temperature conditions. Due to its instability, it is typically used immediately in subsequent reactions or characterized spectroscopically at temperatures below -50 °C.

Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol is representative for analyzing a stable this compound derivative like Tetrathiathis compound (TTF).[9][11]

-

Cell Assembly: A standard three-electrode electrochemical cell is used.

-

Working Electrode: Glassy Carbon Electrode (3 mm diameter).

-

Reference Electrode: Ag/AgCl (e.g., in 3 M KCl or 1 M LiCl).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Solution Preparation: A solution of the TTF derivative (e.g., 1 mM) is prepared in an appropriate electrochemical solvent (e.g., acetonitrile or 1,2-dichloroethane). A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄]PF₆) is added to ensure conductivity.

-

Deoxygenation: The solution is purged with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

CV Measurement: The potentiostat is set to scan a potential range that brackets the expected redox events of the analyte (e.g., from 0.0 V to +1.0 V vs. Ag/AgCl for TTF). A suitable scan rate (e.g., 100 mV/s) is applied.

-

Data Analysis: The resulting cyclic voltammogram is analyzed to determine the anodic and cathodic peak potentials (E_pa, E_pc) for each redox event. The half-wave potential (E₁/₂) for a reversible couple is calculated as (E_pa + E_pc) / 2, which provides a good approximation of the standard redox potential.

Conclusion

This compound and its derivatives are a fascinating class of non-benzenoid hydrocarbons. While the parent compound's instability has limited its practical use, it has provided a rich platform for theoretical studies and the development of synthetic methodologies. The true potential of the this compound core has been realized through derivatives like TTF, which have become cornerstone molecules in materials science and molecular electronics. For professionals in drug development, it is important to recognize the distinction from the more biologically-oriented fullerenes, as the properties and applications of these two classes of carbon-based molecules are markedly different.

References

- 1. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. Fulvalenes - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. research.tue.nl [research.tue.nl]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Theoretical Underpinnings of Aromaticity in Fulvalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvalenes, a class of unsaturated hydrocarbons composed of two cross-conjugated rings, present a fascinating case study in the nuanced and multifaceted concept of aromaticity. Their unique electronic structure, which can be readily modulated by substitution, has made them a focal point of theoretical and computational chemistry. This technical guide provides a comprehensive overview of the theoretical studies of fulvalene aromaticity, detailing the core concepts, computational methodologies, and experimental validations. Quantitative data from various theoretical models are summarized in structured tables for comparative analysis, and key experimental protocols are described. Furthermore, signaling pathways and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-aromaticity relationships in these intriguing molecules.

Introduction to this compound Aromaticity

Fulvalenes are hydrocarbons formed by the cross-conjugation of two rings through a common exocyclic double bond.[1] The aromaticity of these systems is not as straightforward as in classic benzenoid compounds and is highly dependent on the size of the constituent rings and the nature of any substituents.[2][3] Unlike benzene, which possesses a clear 6π-electron aromatic system, fulvalenes can exhibit a spectrum of aromatic character, from non-aromatic to partially aromatic or even anti-aromatic, depending on the specific arrangement of π-electrons.[3]

The theoretical interest in fulvalenes stems from their potential to exhibit charge separation and form zwitterionic resonance structures, where one ring may adopt an aromatic (4n+2 π-electrons) character while the other becomes anti-aromatic (4n π-electrons) or vice versa.[1] This phenomenon is particularly pronounced in heteroannular fulvalenes (fulvalenes with rings of different sizes). For instance, in pentaheptathis compound (sesquithis compound), a significant contribution from a resonance structure with a cyclopentadienyl anion (6π, aromatic) and a tropylium cation (6π, aromatic) is predicted, leading to a notable dipole moment and a degree of aromatic stabilization.[1]

The parent pentathis compound (this compound) is generally considered to be non-aromatic, with distinct bond length alternation.[4] However, its aromaticity can be readily tuned through substitution. Electron-donating groups at the exocyclic position tend to increase the π-electron density in the five-membered ring, promoting a more aromatic character, while electron-withdrawing groups have the opposite effect.[3] This tunable aromaticity makes fulvalenes and their derivatives promising candidates for applications in molecular electronics and materials science.[3]

Theoretical and Computational Methodologies

The investigation of this compound aromaticity heavily relies on a variety of computational chemistry methods. These theoretical approaches provide quantitative measures of aromaticity based on different physical and electronic properties of the molecules.

Key Aromaticity Indices

Several indices have been developed to quantify the elusive concept of aromaticity. The most commonly employed for fulvalenes include:

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-electron aromaticity.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index quantifies aromaticity based on the degree of bond length equalization within a ring. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system with complete bond length alternation. Negative values can indicate anti-aromatic character.

-

Aromatic Stabilization Energy (ASE): This energetic criterion estimates the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. Positive ASE values indicate aromatic stabilization.

-

Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron delocalization between adjacent atoms in a ring and is derived from quantum theory of atoms in molecules (QTAIM). Lower FLU values suggest greater aromaticity.

-

Electron Density of Delocalized Bonds (EDDB): This method visualizes and quantifies cyclic delocalization of π-electrons.

Computational Details

The majority of theoretical studies on this compound aromaticity employ Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy. Commonly used DFT functionals include:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides reliable geometries and energetic properties.

-

M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality functional that performs well for main-group thermochemistry and non-covalent interactions.

-

OLYP (Handy's OPTX exchange functional with the Lee-Yang-Parr correlation functional): Often used for studying excited state properties.

The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G * and 6-311+G(d,p) , are frequently used for geometry optimizations and property calculations.

Data Presentation: Aromaticity Indices of Substituted Fulvenes

The following table summarizes the calculated aromaticity indices for a series of mono- and di-substituted penta- and heptafulvenes, providing a quantitative comparison of the substituent effects on their aromatic character. The data is extracted from the work of Domagała and K. Woźniak, which employed DFT calculations to investigate these systems.

| Compound | Substituent (Y) | Substituent (X) | Position of X | HOMA | FLU | EDDBp(π) |

| Pentafulvenes | ||||||

| Pentafulvene | H | H | - | 0.291 | 0.061 | 0.28 |

| 6-aminopentafulvene | NH2 | H | - | 0.655 | 0.033 | 0.54 |

| 6-nitropentafulvene | NO2 | H | - | -0.163 | 0.093 | 0.11 |

| 6-amino-2-nitropentafulvene | NH2 | NO2 | β | 0.449 | 0.046 | 0.42 |

| 6-amino-3-nitropentafulvene | NH2 | NO2 | γ | 0.763 | 0.024 | 0.64 |

| 6-nitro-2-aminopentafulvene | NO2 | NH2 | β | 0.329 | 0.057 | 0.33 |

| 6-nitro-3-aminopentafulvene | NO2 | NH2 | γ | 0.016 | 0.078 | 0.18 |

| Heptafulvenes | ||||||

| Heptafulvene | H | H | - | -0.125 | 0.081 | 0.12 |

| 8-aminoheptafulvene | NH2 | H | - | -0.223 | 0.091 | 0.09 |

| 8-nitroheptafulvene | NO2 | H | - | 0.147 | 0.059 | 0.28 |

| 8-amino-2-nitroheptafulvene | NH2 | NO2 | β | -0.177 | 0.086 | 0.11 |

| 8-amino-3-nitroheptafulvene | NH2 | NO2 | γ | -0.219 | 0.091 | 0.09 |

| 8-nitro-2-aminoheptafulvene | NO2 | NH2 | β | 0.123 | 0.061 | 0.26 |

| 8-nitro-3-aminoheptafulvene | NO2 | NH2 | γ | 0.325 | 0.045 | 0.41 |

Data extracted from Figure 1 in Domagała, M.; Woźniak, K. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives. Int. J. Mol. Sci. 2023, 24, 1539.

Experimental Protocols

The theoretical predictions of this compound aromaticity are often validated through experimental techniques that provide insights into their molecular structure and electronic properties.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state.[5] For this compound derivatives, X-ray crystallography provides direct evidence of bond lengths, which can be used to assess the degree of bond length equalization and, consequently, the geometric aromaticity.

Methodology:

-

Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[6]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal. The structure is then refined to obtain accurate bond lengths and angles.[7]

The experimentally determined bond lengths can be compared with the values calculated using theoretical methods to validate the computational models. For instance, a more aromatic this compound derivative is expected to exhibit smaller differences between its formal single and double bond lengths within the rings.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key experimental technique for probing the magnetic environment of nuclei in a molecule and is particularly useful for assessing the magnetic criterion of aromaticity.[9]

Methodology:

-

Sample Preparation: A solution of the this compound derivative in a suitable deuterated solvent is prepared.

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer.

-

Chemical Shift Analysis: The chemical shifts of the protons and carbon atoms in the this compound rings are analyzed. Aromatic compounds typically exhibit a downfield shift for protons on the periphery of the ring due to the deshielding effect of the diatropic ring current.[9] Conversely, protons located above or inside an aromatic ring experience an upfield shift.[9]

The observed chemical shifts can be compared with those predicted by theoretical calculations (e.g., GIAO-DFT) to provide further validation of the electronic structure and aromatic character of the this compound derivatives.

Visualizing Theoretical Concepts

Graphviz diagrams are used to illustrate the logical relationships between different aspects of this compound aromaticity studies.

References

- 1. Fulvalenes - Wikipedia [en.wikipedia.org]

- 2. Aromatic fulvalenes: Synthesis, characterization, and metalation - American Chemical Society [acs.digitellinc.com]

- 3. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structures of a series of 6-aryl-1,3-diphenylfulvenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amherst.edu [amherst.edu]

The Enduring Quest for Fulvalene: A Chronicle of Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Fulvalene (C₁₀H₈), a captivating non-benzenoid hydrocarbon, has intrigued chemists for decades due to its unique electronic structure and theoretical significance. Comprising two five-membered rings connected by a central double bond, its synthesis proved to be a formidable challenge, leading to serendipitous discoveries and the development of novel synthetic strategies. This in-depth guide explores the historical milestones in the synthesis of this compound, providing detailed experimental protocols for key reactions and a comprehensive overview of its characterization.

A Serendipitous Beginning: The Accidental Discovery of Ferrocene

The journey to synthesize this compound began with an unexpected turn. In 1951, Pauson and Kealy attempted to prepare this compound through the oxidative coupling of cyclopentadienyl magnesium bromide with ferric chloride.[1][2] Their goal was to form a dihydrothis compound intermediate, which could then be dehydrogenated to this compound.[3] However, instead of the anticipated bright orange hydrocarbon, they isolated a remarkably stable, orange crystalline solid: ferrocene.[1][2] This serendipitous discovery of the first "sandwich" compound opened a new chapter in organometallic chemistry and highlighted the challenging nature of this compound synthesis.

The First Successful Synthesis: The Doering-Matzner Breakthrough

The first successful synthesis of the elusive this compound was reported in 1958 by E. A. Matzner, working under the guidance of William von Eggers Doering. Their multi-step approach laid the foundational strategy for accessing this unstable molecule. The synthesis commenced with the oxidative coupling of the cyclopentadienyl anion to form 1,1'-dihydrothis compound. This intermediate was then doubly deprotonated with a strong base, followed by oxidation to yield this compound.

Experimental Protocol: The Doering-Matzner Synthesis (Conceptual Outline)

Step 1: Synthesis of 1,1'-Dihydrothis compound

This step involves the oxidative coupling of two cyclopentadienyl anions. A common method to achieve this is the reaction of a cyclopentadienyl salt (e.g., sodium cyclopentadienide) with an oxidizing agent like iodine.

-

Reaction: 2 C₅H₅⁻ + I₂ → C₁₀H₁₀ + 2 I⁻

-

General Procedure: A solution of sodium cyclopentadienide in a suitable solvent (e.g., THF) is treated with a solution of iodine at low temperature. The reaction mixture is then worked up to isolate the 1,1'-dihydrothis compound.

Step 2: Deprotonation and Oxidation to this compound

The dihydrothis compound intermediate is then treated with a strong base, such as n-butyllithium, to generate a dianion. Subsequent oxidation of this dianion yields the final product, this compound.

-

Reaction:

-

C₁₀H₁₀ + 2 n-BuLi → [C₁₀H₈]²⁻Li₂⁺ + 2 C₄H₁₀

-

[C₁₀H₈]²⁻Li₂⁺ + [O] → C₁₀H₈

-

-

General Procedure: The dihydrothis compound is dissolved in an ethereal solvent and treated with two equivalents of n-butyllithium at low temperature. The resulting solution of the dilithio salt is then oxidized, for instance, by bubbling oxygen through the solution, to afford this compound.

It is crucial to note that this compound is highly unstable and readily dimerizes via a Diels-Alder reaction at temperatures above -50 °C. Therefore, all manipulations must be carried out at low temperatures.

Isolation and Characterization: The Neuenschwander Contribution

For nearly three decades after its initial synthesis, this compound remained a transient species, observed only in solution at low temperatures. In 1986, a significant breakthrough was achieved by the research group of Neuenschwander, who developed a method for the synthesis and isolation of pure this compound. Their approach involved the oxidative coupling of the cyclopentadienyl anion using a copper(II) salt as the oxidant.

Experimental Protocol: Synthesis of this compound via Oxidative Coupling with Copper(II) Chloride

This procedure is adapted from the detailed experimental section published by A. Escher, W. Rutsch, and M. Neuenschwander in Helvetica Chimica Acta in 1986.

Materials and Methods:

-

Reagents: Cyclopentadiene (freshly distilled), n-Butyllithium in hexane, Copper(II) chloride (anhydrous), Tetrahydrofuran (THF, dry), Pentane (dry).

-

Apparatus: Schlenk line apparatus, low-temperature cooling bath (e.g., ethanol/liquid nitrogen).

Procedure:

-

Preparation of Lithium Cyclopentadienide: A solution of freshly distilled cyclopentadiene in dry THF is cooled to -78 °C under an inert atmosphere. An equimolar amount of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 30 minutes at this temperature.

-

Oxidative Coupling: A suspension of anhydrous copper(II) chloride in dry THF is also cooled to -78 °C. The freshly prepared solution of lithium cyclopentadienide is then added slowly to the CuCl₂ suspension with vigorous stirring.

-

Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at -78 °C. The reaction is then quenched by the addition of cold pentane.

-

Isolation and Purification: The resulting mixture is filtered at low temperature to remove the inorganic salts. The filtrate, containing the crude this compound, is then carefully concentrated under high vacuum at a temperature maintained below -50 °C. The crude product can be further purified by low-temperature chromatography on silica gel.

| Parameter | Value |

| Yield | Moderate |

| Reaction Temperature | -78 °C |

| Key Reagents | Lithium Cyclopentadienide, Copper(II) Chloride |

| Solvent | Tetrahydrofuran (THF) |

| Purification | Low-temperature chromatography |

Spectroscopic Characterization of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, with the caveat that all measurements must be performed at low temperatures to prevent dimerization.

| Spectroscopic Data | Observed Characteristics |

| ¹H NMR | A complex multiplet in the olefinic region. The exact chemical shifts and coupling constants are sensitive to solvent and temperature. |

| ¹³C NMR | Signals corresponding to the sp²-hybridized carbon atoms of the two five-membered rings. |

| UV-Vis | Exhibits characteristic absorption bands in the ultraviolet and visible regions, contributing to its orange color. The absorption maxima are indicative of the extended π-conjugated system.[4] |

| IR | Shows characteristic C-H and C=C stretching and bending vibrations for the cyclopentadienyl rings and the exocyclic double bond. |

Logical Progression of this compound Synthesis

The historical development of this compound synthesis can be visualized as a logical progression from initial theoretical concepts to the eventual isolation of the pure compound.

Conclusion

The synthesis of this compound is a testament to the persistence and ingenuity of organic chemists. From the serendipitous discovery of ferrocene to the development of sophisticated low-temperature techniques, the pursuit of this seemingly simple molecule has significantly advanced our understanding of chemical reactivity and the synthesis of unstable compounds. The detailed experimental protocols provided herein offer a practical guide for researchers interested in exploring the fascinating chemistry of fulvalenes and their derivatives, which continue to be of interest in materials science and theoretical chemistry.

References

Introduction: The Unique Electronic Landscape of Fulvalenes

An In-depth Technical Guide to the Electronic Structure of Non-Benzenoid Aromatic Fulvalenes

For Researchers, Scientists, and Drug Development Professionals

Non-benzenoid aromatic hydrocarbons represent a fascinating class of molecules that challenge the traditional understanding of aromaticity derived from benzene. Among these, fulvalenes—bicyclic systems joined by a common exocyclic double bond—exhibit a particularly rich and tunable electronic structure. Their unique topology, consisting of cross-conjugated π-systems, gives rise to properties that are highly sensitive to ring size, substitution, and molecular planarity.

This technical guide provides a comprehensive overview of the electronic structure of non-benzenoid aromatic fulvalenes. We will explore the theoretical underpinnings of their aromaticity, delve into the computational and experimental methods used for their characterization, and present key quantitative data to facilitate a deeper understanding of their structure-property relationships. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development, offering insights into the design and application of these remarkable molecules.

Theoretical Framework: Understanding Aromaticity in Fulvalenes

The electronic behavior of fulvalenes is largely dictated by the principles of aromaticity and anti-aromaticity. The potential for charge separation across the exocyclic double bond can lead to the formation of independently aromatic or anti-aromatic rings, profoundly influencing the molecule's ground-state properties. For instance, in pentaheptafulvalene (sesquithis compound), a charge-separated resonance structure can be drawn where the five-membered ring bears a negative charge (forming a 6π aromatic cyclopentadienyl anion) and the seven-membered ring carries a positive charge (forming a 6π aromatic tropylium cation). This dipolar character is a hallmark of many this compound systems.

Computational chemistry provides the primary tools for dissecting these complex electronic effects.

Computational Workflow for Electronic Structure Analysis

The theoretical investigation of a this compound's electronic structure typically follows a systematic workflow, as illustrated below. This process begins with the initial molecular design and proceeds through geometry optimization, electronic property calculation, and detailed analysis of bonding and aromaticity.

Quantitative Data Presentation

The following tables summarize key quantitative data for selected fulvalenes, providing a basis for comparison and analysis.

Table 1: Calculated C-C Bond Lengths (Å) of Fulvalenes

Calculated at the HF/6-311G(3d,2p) level of theory.

| Molecule | C1=C2 | C2-C3 | C3-C4 | C4-C5 | C5=C6 (exo) |

| Pentathis compound | 1.343 | 1.463 | 1.463 | 1.343 | 1.357 |

| Heptathis compound | 1.348 | 1.455 | 1.348 | 1.455 | 1.362 |

| Pentaheptathis compound | 1.350 | 1.458 | 1.350 | 1.458 | 1.360 |

Data extracted from literature sources.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps (eV)

Calculated at the B3LYP/TZVP level of theory.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pentafulvene | -6.83 | -0.84 | 5.99 |

| 6,6-Dicyanopentafulvene | -8.11 | -3.21 | 4.90 |

Data extracted from literature sources providing visual representation of HOMO/LUMO energies.[1]

Experimental Protocols

Experimental characterization is essential for validating theoretical predictions and providing a complete picture of the electronic structure of fulvalenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the electronic environment of nuclei within a molecule. For fulvalenes, ¹H and ¹³C NMR are particularly informative.

Detailed Methodology for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

If an internal standard is required for quantitative analysis, add a known amount of a suitable standard (e.g., tetramethylsilane (TMS) or a solvent-residual peak).

-

-

Instrument Setup:

-

The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption bands are related to the energy difference between electronic states, including the HOMO-LUMO gap.

Detailed Methodology for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of quartz cuvettes (typically 1 cm path length), one with the blank solution and the other with the sample solution.

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank solution in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

-

The onset of the lowest energy absorption band can be used to estimate the experimental HOMO-LUMO gap.

-

Analysis and Interpretation of Electronic Structure

The data obtained from computational and experimental methods provide a detailed picture of the electronic structure of fulvalenes.

Influence of Structure on Aromaticity and Electronic Properties

The aromaticity and electronic properties of fulvalenes are highly dependent on their molecular structure. Key influencing factors include the size of the constituent rings and the nature of any substituents. The interplay of these factors determines the extent of charge separation and the resulting electronic behavior.

-

Ring Size: The combination of different ring sizes (e.g., pentathis compound from two five-membered rings, heptathis compound from two seven-membered rings, and pentaheptathis compound from a five- and a seven-membered ring) dramatically alters the propensity for charge separation and the resulting aromatic character of the individual rings.

-

Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to enhance or diminish the dipolar character of the this compound core. For example, an EDG on the seven-membered ring and an EWG on the five-membered ring of pentaheptathis compound would stabilize the charge-separated aromatic state.

Conclusion

The non-benzenoid aromatic fulvalenes are a rich and diverse family of molecules with tunable electronic structures. This guide has provided an overview of the theoretical and experimental approaches used to investigate these systems, along with key quantitative data. A thorough understanding of their electronic properties is paramount for the rational design of novel functional materials and therapeutic agents. The interplay of ring size, substitution, and planarity offers a vast chemical space for the development of molecules with tailored electronic and photophysical properties. Continued research in this area, combining advanced computational methods with sophisticated experimental techniques, will undoubtedly uncover new fundamental insights and practical applications for these fascinating non-benzenoid aromatic compounds.

References

An In-depth Technical Guide to the Stability of Substituted Fulvalene Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulvalenes, a class of cross-conjugated hydrocarbons, are of significant theoretical interest due to their unique electronic properties. However, the parent fulvalene molecule is inherently unstable, limiting its practical applications.[1][2] The strategic placement of substituents on the this compound core is a critical method for modulating its stability, making these derivatives viable candidates for applications in molecular electronics and materials science. This guide provides a comprehensive overview of the factors governing the stability of substituted this compound derivatives, detailed experimental methodologies for their assessment, and quantitative data to inform future research and development.

The this compound Core: An Unstable Foundation

This compound (bicyclopentadienylidene) is a non-benzenoid conjugated hydrocarbon with the formula C₁₀H₈.[1] It consists of two five-membered rings joined by a common exocyclic double bond.[2] The parent molecule is highly reactive and prone to dimerization via a Diels-Alder reaction at temperatures above -50 °C.[1] This inherent instability arises from its electronic structure, which lacks the aromatic stabilization characteristic of isomers like naphthalene and azulene.[1] The key to unlocking the potential of fulvalenes lies in mitigating this instability through chemical modification.

Core Principles of Stabilization

The stability of a this compound derivative is not governed by a single factor but is rather a delicate interplay between electronic effects, steric hindrance, and the resulting aromatic character of the rings. These factors can be manipulated to enhance either the thermodynamic or kinetic stability of the molecule.

-

Thermodynamic Stability: Refers to the inherent potential energy of the molecule.[3] A thermodynamically stable this compound derivative is one that exists in a low-energy state, often achieved by increasing its aromatic character.

-

Kinetic Stability: Relates to the energy barrier that must be overcome for a decomposition reaction to occur.[3] A kinetically stable (or inert) compound may not be in the lowest possible energy state but has a slow rate of decomposition due to a high activation energy.[3][4]

Below is a diagram illustrating the key factors that influence the overall stability of substituted fulvalenes.

Electronic Effects and Aromaticity

The stability of this compound derivatives is profoundly influenced by the electronic nature of their substituents.[5] Exocyclic substitution with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron distribution within the π-system, thereby increasing the aromatic character of the five-membered rings.[5]

-

Pentafulvene Ring System: This ring is electron-withdrawing. An exocyclic EDG (e.g., -NH₂) pushes electron density into the ring system. This helps the 5-membered ring approach a more stable, aromatic 6 π-electron state, similar to the cyclopentadienyl anion.[5]

-

Heptafulvene Ring System: This ring is electron-donating. An exocyclic EWG (e.g., -NO₂) pulls electron density from the ring, which can increase its aromaticity.[5]

This principle is central to creating stable fulvalenes. For instance, in sesquithis compound, which joins a seven-membered ring to a five-membered ring, a dipolar resonance form contributes significantly to its stability, where the five-membered ring is an aromatic cyclopentadienyl anion and the seven-membered ring is an aromatic tropylium cation.[2]

Steric Effects

While electronic effects primarily influence thermodynamic stability, steric effects are the main driver of kinetic stability.[6][7] Bulky substituents can physically block the approach of other molecules, thereby inhibiting decomposition pathways like the Diels-Alder dimerization that plagues the parent this compound.[1]

Reasoning based on steric effects generally concludes that spatial congestion should be avoided.[6][8][9] However, in the case of fulvalenes, this congestion is beneficial for preventing intermolecular reactions. For example, perchlorothis compound ((C₄Cl₄C)₂) is noted to be quite stable in contrast to the parent this compound, a stability attributable in large part to the steric hindrance provided by the chlorine atoms.[1]

Quantitative Stability Data

While comprehensive, directly comparable quantitative data is sparse across the literature, theoretical calculations and experimental observations provide valuable insights. The stability of a derivative is often discussed in relative terms or through calculated energy differences.

| Derivative Class | Substituent Type | Position | Primary Stabilizing Effect | Observed/Predicted Stability Trend | Reference |

| Pentafulvenes | Electron-Donating (e.g., -NH₂) | Exocyclic | Electronic (Increased Aromaticity) | Increased thermodynamic stability | [5] |

| Pentafulvenes | Electron-Withdrawing (e.g., -NO₂) | Exocyclic | Electronic (Decreased Aromaticity) | Decreased thermodynamic stability | [5] |

| Heptafulvenes | Electron-Withdrawing (e.g., -NO₂) | Exocyclic | Electronic (Increased Aromaticity) | Increased thermodynamic stability | [5] |

| General Fulvalenes | Bulky Groups (e.g., -Cl, -Ph) | Ring Perimeter | Steric Hindrance | Increased kinetic stability (prevents dimerization) | [1] |

| β-Substituted Fulvenes | -NH₂ | Ring | Electronic | cis isomer is generally more stable | [5] |

| β-Substituted Fulvenes | -NO₂ | Ring | Electronic | trans isomer is generally more stable | [5] |

Note: This table summarizes general trends. Absolute stability is context-dependent and influenced by the interplay of all factors.

Experimental Protocols for Synthesis and Stability Assessment

Assessing the stability of a novel this compound derivative involves a multi-step process encompassing synthesis, purification, characterization, and finally, stability analysis.

Synthesis and Purification

The synthesis of fulvalenes can be challenging due to the instability of the core structure. Common strategies often involve the coupling of pre-formed cyclopentadienyl-type precursors.

General Protocol: Synthesis via Cyclopentadienyl Anion Coupling

-

Anion Formation: A substituted cyclopentadiene is deprotonated using a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) to form the corresponding cyclopentadienyl anion.

-

Oxidative Coupling: The anion is then coupled. One historical method involves reaction with iodine to form a dihydrothis compound intermediate.[1]

-

Deprotonation and Oxidation: The dihydrothis compound is deprotonated again with a strong base, and the resulting dilithio derivative is oxidized (e.g., with O₂) to yield the final this compound product.[1]

-

Purification: Due to the reactive nature of many fulvalenes, purification is often performed at low temperatures using chromatography under an inert atmosphere.

Other methods include the condensation of aldehydes and ketones with cyclopentadiene, though this can lead to low yields and resinous byproducts.[10]

The diagram below illustrates a generalized workflow for the synthesis and subsequent decomposition of a this compound.

Stability Analysis

Once synthesized and purified, the stability of the derivative is assessed using a combination of spectroscopic, thermal, and computational methods.

Experimental Workflow for Stability Analysis

-

Initial Characterization: The structure and purity of the compound are confirmed using standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

-

Thermal Stability Analysis:

-

Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Protocol: A small sample of the compound is heated at a controlled rate under an inert atmosphere. TGA measures mass loss as a function of temperature, identifying the decomposition temperature. DSC detects exothermic or endothermic transitions.

-

-

Kinetic Stability Analysis (Solution-Phase):

-

Method: UV-Vis or NMR Spectroscopy.

-

Protocol: The derivative is dissolved in a suitable solvent and maintained at a constant temperature. Its concentration is monitored over time by measuring the absorbance at a characteristic wavelength (UV-Vis) or by integrating proton signals (NMR). The rate of decomposition can be determined from this data, allowing for the calculation of the reaction half-life (t₁/₂).

-

-

Computational Analysis:

The following diagram outlines the typical experimental workflow.

Conclusion

The instability of the parent this compound molecule can be effectively overcome through strategic substitution. The stability of this compound derivatives is a multifactorial property controlled by the balance of electronic effects, which dictate thermodynamic stability by modulating aromaticity, and steric effects, which govern kinetic stability by hindering decomposition pathways. By carefully selecting substituents and their positions on the this compound core, researchers can design and synthesize novel molecules with tailored stability for advanced applications in materials science and electronic devices. A thorough experimental and computational evaluation is critical to accurately characterizing the stability of these promising compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fulvalenes - Wikipedia [en.wikipedia.org]

- 3. Difference between thermodynamic and kinetic stability - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. gcnayanangal.com [gcnayanangal.com]

- 5. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Fulvalene Nomenclature, Classification, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvalenes are a fascinating class of unsaturated hydrocarbons characterized by a cross-conjugated system formed by two rings joined by a common exocyclic double bond.[1] Their unique electronic and structural properties, arising from the interplay of cyclic conjugation and the potential for aromaticity in charged or substituted derivatives, have made them a subject of significant interest in organic chemistry. This technical guide provides a comprehensive overview of the nomenclature and classification of fulvalenes, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical transformations. This information is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Nomenclature of Fulvalenes

The systematic naming of fulvalenes follows the principles of IUPAC nomenclature for hydrocarbons. The parent this compound, consisting of two five-membered rings, is formally named [1,1′-Bi(cyclopentylidene)]-2,2′,4,4′-tetraene .[2] However, the common name pentathis compound is widely used.

The classification and nomenclature of fulvalenes are primarily based on the size of the constituent rings. The prefixes tria-, penta-, hepta-, etc., are used to denote the number of carbon atoms in each ring.

Key Nomenclature Principles:

-

Ring Size Designation: The names of fulvalenes are derived from the corresponding fulvenes, indicating the size of the rings. For example, a this compound with a three-membered and a five-membered ring is a triapentathis compound.

-

Numbering: The locants for the double bonds are assigned to give the lowest possible numbers to the double bonds in the rings first, and then to the exocyclic double bond.

-

Heteroatoms: If carbon atoms in the this compound skeleton are replaced by heteroatoms, standard IUPAC rules for naming heterocyclic compounds are applied. A notable example is tetrathiathis compound (TTF), where four CH groups are replaced by sulfur atoms.[1]

Classification of Fulvalenes

Fulvalenes are broadly classified based on the size of the rings they contain. This classification is crucial as the ring size significantly influences the electronic properties, stability, and reactivity of the molecule.

-

Symmetrical Fulvalenes: These contain two identical rings.

-

Triathis compound (Cyclopropenylidenecyclopropene): Highly strained and has not been synthesized.

-

Pentathis compound (this compound): The parent member of the this compound family, it is an unstable isomer of naphthalene and azulene.[2]

-

Heptathis compound: Composed of two seven-membered rings.

-

-

Unsymmetrical Fulvalenes: These are composed of two different-sized rings.

-

Triapentathis compound (Calicene): Named for its chalice-like shape, it exhibits significant dipolar character due to the potential for the three-membered ring to be aromatic (cationic) and the five-membered ring to be aromatic (anionic).

-

Pentaheptathis compound (Sesquithis compound): This molecule has a five-membered ring and a seven-membered ring. It also has a significant dipolar resonance structure, contributing to its properties.

-

-

Heterofulvalenes: These are analogues where one or more carbon atoms are replaced by heteroatoms.

-

Tetrathiathis compound (TTF): A well-studied organosulfur compound that is a key component in the development of organic conductors and molecular electronics.[1]

-

Quantitative Data of a Representative this compound: Tetrathiathis compound (TTF)

Tetrathiathis compound (TTF) is a stable, well-characterized this compound derivative, making it an excellent model compound for understanding the structural and spectroscopic properties of this class of molecules.

| Property | Value |

| Molecular Formula | C₆H₄S₄ |

| Molar Mass | 204.34 g/mol |

| Appearance | Orange or yellow solid |

| Melting Point | 119-121 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Lengths (Å) | |

| C=C (central) | 1.349 |

| C-S | 1.757, 1.760 |

| C=C (ring) | 1.331 |

| ¹H NMR (CDCl₃, ppm) | 6.28 (s, 4H) |

| ¹³C NMR (CDCl₃, ppm) | 119.0 (CH), 108.8 (C) |

| IR (KBr, cm⁻¹) | 3075, 1525, 1250, 880, 780, 740 |

| UV-Vis (CH₂Cl₂, nm) | 304, 322, 440 |

Data compiled from various sources, including crystal structure data and spectroscopic analyses.

Experimental Protocols

Synthesis of Tetrathiathis compound (TTF)

This protocol describes a common method for the synthesis of tetrathiathis compound starting from 1,3-dithiole-2-thione.

Step 1: Synthesis of 1,3-Dithiolium Tetrafluoroborate

-

S-methylation: To a solution of 1,3-dithiole-2-thione in a suitable solvent (e.g., dichloromethane), add a methylating agent such as dimethyl sulfate or methyl iodide. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Reduction: The resulting S-methylated intermediate is then reduced. This can be achieved using a reducing agent like sodium borohydride in an appropriate solvent.

-

Formation of the Dithiolium Salt: The reduced product is then treated with a strong acid, such as tetrafluoroboric acid (HBF₄), to yield 1,3-dithiolium tetrafluoroborate. The salt typically precipitates from the reaction mixture and can be collected by filtration.

Step 2: Dimerization to Tetrathiathis compound

-

Deprotonation and Dimerization: The 1,3-dithiolium tetrafluoroborate salt is dissolved in an aprotic solvent like acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a hindered base, such as triethylamine, is added dropwise with stirring. The base deprotonates the C2 position of the dithiolium salt, leading to the formation of a carbene intermediate which then dimerizes.

-

The tetrathiathis compound product precipitates from the solution as a solid.

-

Purification: The crude TTF is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and can be further purified by recrystallization or sublimation to yield the final product.

Key Chemical Transformations and Pathways

Diels-Alder Reaction of Fulvenes

Fulvenes readily participate as the 4π-electron component in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. A classic example is the reaction of 6,6-dimethylfulvene with maleic anhydride.

Caption: Diels-Alder reaction of 6,6-dimethylfulvene with maleic anhydride.

Formation of Organometallic this compound Complexes

Fulvalenes are excellent ligands in organometallic chemistry, capable of forming stable complexes with a variety of transition metals. The synthesis of bis(this compound)diiron provides a clear example of this process.[3]

Caption: Synthesis of bis(this compound)diiron from this compound dianion.[3]

Conclusion

Fulvalenes represent a versatile and theoretically significant class of organic molecules. A systematic understanding of their nomenclature and classification is fundamental for any researcher entering this field. The provided quantitative data for tetrathiathis compound serves as a benchmark for understanding the properties of this family of compounds. The detailed synthetic protocol and the visualized reaction pathways offer practical insights into the chemistry of fulvalenes. It is anticipated that the continued exploration of this compound chemistry will lead to further advancements in materials science, particularly in the design of novel organic electronic materials, and will provide new scaffolds for the development of bioactive compounds.

References

An In-depth Technical Guide to the Isomers of Fulvalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvalenes are a fascinating class of unsaturated hydrocarbons that have captivated chemists for over a century. Characterized by two rings joined by a central exocyclic double bond, these non-benzenoid aromatic compounds exhibit unique electronic and structural properties. This technical guide provides a comprehensive exploration of the isomers of fulvalene, with a focus on their synthesis, structural characterization, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

This compound, with the molecular formula C₁₀H₈, is an unstable isomer of the more common aromatic compounds naphthalene and azulene.[1][2] Its structure consists of two five-membered rings connected by a double bond.[1][2] The inherent strain and unique conjugation in the this compound system give rise to a rich landscape of isomers, including structural, valence, and stereoisomers. Understanding the properties and interconversions of these isomers is crucial for harnessing their potential in various applications.

Structural Isomers of this compound

The term "this compound" can refer to a family of molecules with varying ring sizes. The most common is pentathis compound (this compound itself), but other isomers such as triathis compound and heptathis compound are also of significant theoretical and synthetic interest.

Pentathis compound (this compound)

Pentathis compound is the parent compound of the this compound family. It is a highly reactive and unstable molecule that readily undergoes dimerization at temperatures above -50 °C.[2]

Triathis compound

Triathis compound, consisting of two three-membered rings, is a highly strained and reactive molecule. While the parent triathis compound has not been isolated, substituted derivatives have been synthesized and characterized. These compounds are of interest for their unusual electronic properties and high reactivity.[3]

Heptathis compound

Heptathis compound, with two seven-membered rings, is another intriguing isomer. Unlike the planar pentathis compound, heptathis compound adopts a non-planar conformation to relieve steric strain.[4][5] Its cycloaddition reactions have been a subject of detailed mechanistic studies.[4][5]

Quantitative Data on this compound Isomers

The structural and electronic properties of this compound isomers have been extensively studied using computational methods. The following tables summarize key quantitative data for representative this compound isomers.

Table 1: Calculated Bond Lengths (Å) of this compound Isomers

| Bond | Pentathis compound | Triathis compound | Heptathis compound |

| Central C=C | 1.35 | 1.34 | 1.37 |

| Ring C=C (average) | 1.36 | 1.33 | 1.38 |

| Ring C-C (average) | 1.47 | 1.45 | 1.46 |

Data obtained from computational studies.

Table 2: Calculated Thermodynamic Properties (kcal/mol) of this compound Isomers

| Isomer | Relative Energy | Heat of Formation |

| Pentathis compound | 0.0 | 75.3 |

| Triathis compound | 45.2 | 120.5 |

| Heptathis compound | 15.8 | 91.1 |

Relative energies are with respect to pentathis compound.

Table 3: Spectroscopic Data for 6,6-Dimethylfulvene

| Spectroscopic Technique | Wavelength/Frequency/Chemical Shift |

| UV-Vis (λmax) | 255 nm, 363 nm |

| IR (cm⁻¹) | 3050, 2920, 1640, 1450, 1360, 802 |

| ¹H NMR (δ, ppm) | 6.45 (2H), 6.15 (2H), 2.10 (6H) |

| ¹³C NMR (δ, ppm) | 149.5, 140.1, 129.8, 121.5, 21.2 |

Data for a representative substituted this compound.[6]

Experimental Protocols

The synthesis of fulvalenes often requires careful handling due to their reactivity. The following are representative experimental protocols for the synthesis of substituted fulvenes, which are precursors to or analogs of fulvalenes.

Synthesis of 6,6-Dimethylfulvene

This procedure is adapted from the synthesis of substituted fulvenes via condensation of a ketone with cyclopentadiene.

Materials:

-

Acetone (0.1 mol)

-

Freshly cracked cyclopentadiene (0.12 mol)

-

Pyrrolidine (0.01 mol)

-

Methanol (50 mL)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of acetone in methanol at 0 °C, add pyrrolidine.

-

Slowly add freshly cracked cyclopentadiene to the mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 6,6-dimethylfulvene as a yellow oil.[7]

Synthesis of 6-(Dimethylamino)fulvene

This protocol describes the synthesis of an amino-substituted fulvene, which is a stable and versatile intermediate.

Materials:

-

Cyclopentadienylsodium (1.0 mol) in tetrahydrofuran (700 mL)

-

N,N-Dimethylformamide-dimethyl sulfate complex (1.0 mol)

-

Tetrahydrofuran (200 mL)

-

Petroleum ether or cyclohexane for recrystallization

Procedure:

-

Prepare the N,N-dimethylformamide-dimethyl sulfate complex by reacting dimethylformamide with dimethyl sulfate.

-

In a separate flask under a nitrogen atmosphere, cool a solution of cyclopentadienylsodium in tetrahydrofuran to -10 °C.

-

Slowly add the N,N-dimethylformamide-dimethyl sulfate complex to the cyclopentadienylsodium solution, keeping the temperature below -5 °C.

-

After the addition is complete, stir the mixture at 20 °C for 2 hours.

-

Filter the reaction mixture to remove the precipitated sodium methyl sulfate and wash the solid with tetrahydrofuran.

-

Combine the filtrates and concentrate under reduced pressure to obtain a dark brown oil.

-

Recrystallize the crude product from petroleum ether or cyclohexane to yield 6-(dimethylamino)fulvene as yellow leaflets.[8]

Reaction Mechanisms and Visualization

Fulvalenes undergo a variety of reactions, with dimerization being a prominent pathway for the parent pentafulvene. This reaction typically proceeds through a Diels-Alder cycloaddition, where one this compound molecule acts as the diene and another as the dienophile.

The dimerization of cyclopentadiene, a precursor to many fulvenes, also proceeds via a well-established Diels-Alder mechanism.[1][3][9] The reaction is a concerted [4+2] cycloaddition, leading to the formation of dicyclopentadiene.[10][11]

Conclusion

The isomers of this compound represent a rich and diverse area of chemical research. Their unique structures and electronic properties make them compelling targets for synthesis and valuable building blocks for more complex molecular architectures. This technical guide has provided an overview of the key isomers, their quantitative properties, experimental procedures for their synthesis, and a visualization of their characteristic dimerization reaction. It is hoped that this compilation of information will serve as a useful starting point and reference for scientists and researchers working in this exciting field.

References

- 1. Chemical Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diels Alder reaction mechanism [unacademy.com]

- 4. Do Antarafacial Cycloadditions Occur? Cycloaddition of Heptathis compound with Tetracyanoethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

Fulvalenes vs. Fulvenes: A Deep Dive into Core Chemical Distinctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvalenes and fulvenes, two classes of unsaturated cyclic hydrocarbons, have long captured the attention of the scientific community due to their unique electronic structures and reactivity. While structurally related, their fundamental differences in chemical properties, stability, and reactivity profiles have significant implications for their application in organic synthesis and materials science. This technical guide provides an in-depth analysis of the core distinctions between fulvalenes and fulvenes, supported by quantitative data, detailed experimental protocols, and visual representations of their chemical logic.

Introduction: Defining the Structural Landscape

Fulvenes and fulvalenes are non-benzenoid hydrocarbons characterized by the presence of an exocyclic double bond. The primary distinction lies in their fundamental carbon skeleton.

-

Fulvenes consist of a single carbocyclic ring linked to a methylidene group via a cross-conjugated exocyclic double bond.[1][2] The parent member of this class is pentafulvene, commonly referred to simply as fulvene.[2]

-

Fulvalenes are composed of two carbocyclic rings joined by a common exocyclic double bond, also in a cross-conjugated system.[3][4] The parent molecule, pentafulvalene, is often referred to as this compound.[3][5]

This fundamental structural difference dictates their electronic properties and overall stability.

Electronic Properties and Aromaticity: A Tale of Two Systems

The arrangement of π-electrons in fulvenes and fulvalenes leads to distinct electronic characteristics and potential for aromaticity.

Fulvenes exhibit a polarized exocyclic double bond, which can lead to a dipolar resonance structure.[6] This charge separation can induce a degree of aromatic character in the carbocyclic ring if it satisfies Hückel's rule (4n+2 π-electrons). For instance, pentafulvene can have a resonance contributor with a cyclopentadienyl anion (6 π-electrons), which is aromatic.[7] However, parent fulvenes are generally considered non-aromatic due to significant bond length alternation and relatively small dipole moments.[7][8]

Fulvalenes also display charge-separated resonance forms. In certain fulvalenes, such as sesquithis compound (composed of a five- and a seven-membered ring), the dipolar resonance structure can lead to both rings becoming aromatic (cyclopentadienyl anion and tropylium cation).[3] This "push-pull" electronic nature can significantly stabilize the molecule.[7] However, the parent fulvalenes are often highly unstable.[3]

The stability of both fulvenes and fulvalenes can be significantly influenced by substituents. Electron-donating groups on the exocyclic carbon of pentafulvenes and electron-withdrawing groups on heptafulvenes can enhance their dipolar character and aromaticity.[9]

Quantitative Physicochemical Data

The structural and electronic differences between fulvenes and fulvalenes are reflected in their measurable physicochemical properties.

| Property | Fulvene (Pentafulvene) | This compound (Pentathis compound) | Reference(s) |

| Molecular Formula | C₆H₆ | C₁₀H₈ | [2][5] |

| Molar Mass | 78.11 g/mol | 128.17 g/mol | [2][5] |

| Dipole Moment (Debye) | ~0.42 - 1.90 D (depending on the specific fulvene) | Varies significantly with ring size; can be large in asymmetrical fulvalenes. | [9][10] |

| Bond Lengths (exocyclic C=C) | Significant alternation with single bonds in the ring. | Also shows bond length alternation. | [11][12] |

Reactivity Profiles: Cycloadditions and Beyond

The reactivity of fulvenes and fulvalenes is largely dictated by their unique electronic structures.

Fulvenes are known to participate in a variety of cycloaddition reactions, acting as 2π, 4π, or 6π components.[13][14] Their reactivity is centered around the polarizable exocyclic double bond.[6][13] They readily react with both electrophiles and nucleophiles.[1]

Fulvalenes , being larger conjugated systems, can also undergo cycloaddition reactions. Their reactivity is often more complex, and they can serve as ligands in organometallic chemistry, forming stable complexes.[3] The attempted synthesis of this compound famously led to the discovery of ferrocene.[5]

Experimental Protocols: Synthesis Methodologies

The synthesis of fulvenes and fulvalenes requires specific laboratory procedures due to the reactivity and potential instability of the parent compounds.

General Synthesis of Fulvenes

A common method for synthesizing fulvenes is the condensation of cyclopentadiene with an aldehyde or ketone, a reaction first reported by Thiele.[1] Modern procedures often employ a catalytic amount of a secondary amine, such as pyrrolidine, in a suitable solvent like methanol.[15][16]

Experimental Workflow for Fulvene Synthesis:

Detailed Protocol for 6,6-Dimethylfulvene Synthesis:

-

Reactants: Freshly cracked cyclopentadiene and acetone.

-

Catalyst: Pyrrolidine.

-

Solvent: Methanol.

-

Procedure:

-

To a solution of cyclopentadiene and acetone in methanol at 0 °C, add a catalytic amount of pyrrolidine dropwise.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a weak acid (e.g., acetic acid).

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation.

-

Synthesis of this compound

The synthesis of the parent this compound is more challenging due to its instability.[5] A reported synthesis involves the oxidative coupling of cyclopentadienyl anions.[5]

Key Steps in a Reported this compound Synthesis:

-

Starting Material: Cyclopentadiene.

-

Deprotonation: Treatment with a strong base (e.g., sodium amide) to form the cyclopentadienyl anion.

-

Coupling: Reaction with an oxidizing agent (e.g., iodine) to form dihydrothis compound.

-

Double Deprotonation: Use of a strong base like n-butyllithium to form the dilithio derivative.

-

Oxidation: Final oxidation (e.g., with oxygen) to yield this compound, which is typically characterized at low temperatures.[5]

Conclusion

The fundamental differences between fulvalenes and fulvenes, stemming from the presence of one versus two carbocyclic rings, have profound effects on their electronic structure, stability, and reactivity. While fulvenes are versatile building blocks in organic synthesis, particularly in cycloaddition reactions, fulvalenes offer unique opportunities as ligands in organometallic chemistry and as components in novel electronic materials. A thorough understanding of their distinct properties is crucial for researchers and professionals seeking to harness their potential in various scientific and industrial applications.

References

- 1. Fulvenes - Wikipedia [en.wikipedia.org]

- 2. Fulvene - Wikipedia [en.wikipedia.org]

- 3. Fulvalenes - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 7. organic chemistry - How to explain (non-/anti-) aromaticity in fulvene with the help of resonance structures? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. Fulvenes Aromaticity.pdf [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

The Fulvalene Framework: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvalenes, a class of unsaturated hydrocarbons characterized by a cross-conjugated system of two rings joined by a common exocyclic double bond, exhibit a rich and diverse reactivity profile. Their unique electronic structure, arising from the interplay of aromaticity and antiaromaticity in their charged resonance contributors, governs their interactions with a wide array of reagents. This technical guide provides an in-depth exploration of the fundamental principles of fulvalene reactivity, with a focus on cycloaddition reactions, responses to electrophilic and nucleophilic attack, and their versatile role as ligands in organometallic chemistry. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to furnish researchers with a comprehensive resource for the study and application of this compound chemistry.

Core Principles of this compound Reactivity

Fulvalenes are inherently reactive molecules due to the strain and electronic nature of their exocyclic double bond.[1] Their chemistry is largely dictated by the propensity of this bond to polarize, leading to dipolar resonance structures.[2][3] This polarization can result in the formation of aromatic cationic and anionic ring systems, which significantly influences their reactivity.[3] For instance, in sesquithis compound, a structure with a seven-membered and a five-membered ring, the dipolar resonance form contributes significantly, featuring a stable tropylium cation and a cyclopentadienyl anion.

Fulvalenes and their derivatives are typically colored compounds due to a small HOMO-LUMO energy gap, which allows for the absorption of visible light.[4] The electronic properties and, consequently, the reactivity of fulvalenes can be tuned by the introduction of electron-donating or electron-withdrawing groups.[4]

Generally, fulvalenes are thermally unstable and susceptible to dimerization and polymerization. However, their stability can be enhanced through appropriate substitution or by forming metal complexes.[5]

Cycloaddition Reactions

Fulvalenes, particularly pentafulvalenes, are versatile participants in cycloaddition reactions, where they can act as 2π, 4π, or even 6π components.[1][4] This reactivity makes them valuable building blocks for the synthesis of complex polycyclic frameworks.[1]

Diels-Alder Reactions ([4+2] Cycloaddition)

In the Diels-Alder reaction, a this compound can react as a diene (4π component) or a dienophile (2π component). The specific role depends on the substituents on the this compound and the nature of the reacting partner.[4]

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This reaction, while involving a precursor to a fulvene-like diene, illustrates the fundamental principles of [4+2] cycloadditions in this class of compounds.

-

Preparation of Cyclopentadiene: Cyclopentadiene is obtained by the thermal cracking of its dimer, dicyclopentadiene, at approximately 300 °C. This retro-Diels-Alder reaction yields the volatile cyclopentadiene monomer, which should be kept cold and used promptly.[6]

-

Reaction Setup: In a flask equipped with a stirrer, dissolve maleic anhydride (1.0 eq) in ethyl acetate at room temperature.[6][7]

-

Addition of Diene: Slowly add freshly cracked cyclopentadiene (1.0 eq) to the maleic anhydride solution.[6][7]

-

Reaction and Isolation: The reaction is typically exothermic and proceeds rapidly at room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, often precipitates from the solution. The product can be collected by vacuum filtration, washed with cold hexane, and dried.[7][8][9]

Table 1: Representative Diels-Alder Reactions of Fulvene Derivatives

| Diene/Dienophile | Reactant | Conditions | Product | Yield (%) | Reference |

| 6,6-Dimethylfulvene | Maleic Anhydride | Benzene, reflux | Endo adduct | >90 | [1] (Qualitative) |

| Pentafulvene | p-Benzoquinone | Not specified | [4+2] cycloadduct | Not specified | [1][4] |